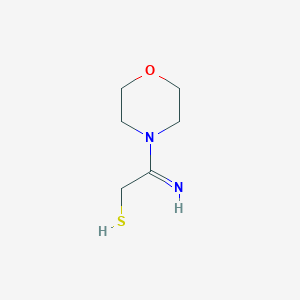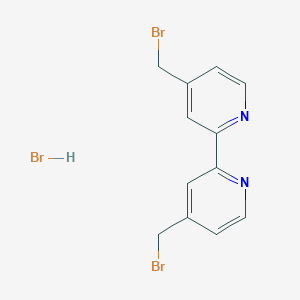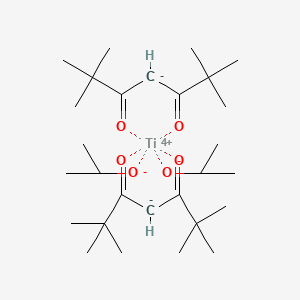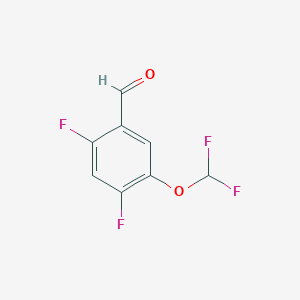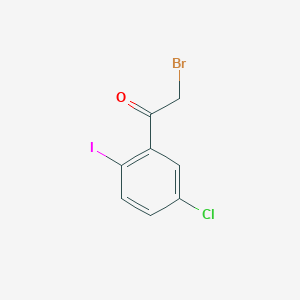
1,4-Dimethyl-1H-indazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The compound’s structure consists of a fused benzene and pyrazole ring system, with methyl groups at the 1 and 4 positions and a hydroxyl group at the 5 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with acetic anhydride followed by reduction and cyclization can yield the desired compound . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5 position can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups in precursor molecules to facilitate the formation of the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various alkyl, aryl, or functional groups at the methyl or hydroxyl positions .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition, protein interactions, and cellular signaling pathways.
Medicine: Research has shown its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication . These interactions can lead to various biological effects, such as apoptosis, anti-inflammatory responses, or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound of the indazole family, lacking the methyl and hydroxyl substitutions.
2-Methyl-1H-indazole: Similar structure with a methyl group at the 2 position instead of the 1 and 4 positions.
5-Hydroxy-1H-indazole: Contains a hydroxyl group at the 5 position but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-1H-indazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the hydroxyl group allows for unique interactions with molecular targets and contributes to its diverse range of applications .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1,4-dimethylindazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-7-5-10-11(2)8(7)3-4-9(6)12/h3-5,12H,1-2H3 |
Clave InChI |
ABGFJPYVNBOKBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C=NN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


